![molecular formula C15H8ClFO2 B6360585 8-Chloro-4'-fluoroflavanone CAS No. 766511-66-4](/img/structure/B6360585.png)
8-Chloro-4'-fluoroflavanone
Overview
Description
8-Chloro-4'-fluoroflavanone (C4F) is a member of the flavanone family of compounds, which are naturally occurring polyphenols found in plants. C4F has been studied for its potential applications in medicinal chemistry, drug delivery, and biotechnology. It has recently been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-apoptotic, and anti-cancer properties. C4F has also been investigated for its potential to act as a drug delivery system, as well as its ability to modulate the activity of various enzymes and proteins. We will also discuss the potential future directions of C4F research.
Scientific Research Applications
Environmental Implications
A study highlighted the environmental presence of chlorinated polyfluorinated ether sulfonates, such as 6:2 Cl-PFAES and 8:2 Cl-PFAES, which may be structurally related to 8-Chloro-4'-fluoroflavanone. These compounds, detected in municipal sewage sludge in China, are noteworthy for their use in the electroplating industry and their potential adverse environmental effects (Ruan et al., 2015).
Biodegradation and Metabolism
In the context of fluorotelomer-based compounds, the biotransformation of these compounds, leading to perfluoroalkyl carboxylates, has been a subject of research. Although not directly about this compound, this research provides insights into the metabolic pathways and environmental fate of similar fluorotelomer compounds (Butt et al., 2014).
Reactivity and Potential Applications in Biochemistry
8-Fluoro-8-demethylriboflavin's reactivity with various nucleophiles suggests potential for similar compounds like this compound in biochemical applications. This study highlights the greater reactivity of fluorinated compounds compared to their chlorinated counterparts, which could be relevant for the design of active-site-directed reagents for flavoproteins (Kasai et al., 1983).
Antimicrobial Properties
A study on the synthesis of benzothiazepines using a compound structurally similar to this compound, specifically 3-(4-fluorobenzylidene)-flavanone, showed promising antimicrobial activity. This implies potential antimicrobial applications for this compound and similar compounds (Pant et al., 2006).
Antifungal Activity
A derivative of 4'-fluoroflavanone exhibited significant antifungal activity against Candida and Saccharomyces strains, suggesting potential for this compound in developing antifungal agents (Emami et al., 2013).
Electrophilic Fluorination
Research into electrophilic fluorination, including the use of compounds like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane, suggests the relevance of fluorinated compounds, possibly including this compound, in synthetic chemistry (Singh & Shreeve, 2004).
properties
IUPAC Name |
8-chloro-2-(4-fluorophenyl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFO2/c16-12-3-1-2-11-13(18)8-14(19-15(11)12)9-4-6-10(17)7-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJQQQVHDSWBRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=CC2=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
766511-66-4 | |
Record name | 8-Chloro-4'-fluoroflavanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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